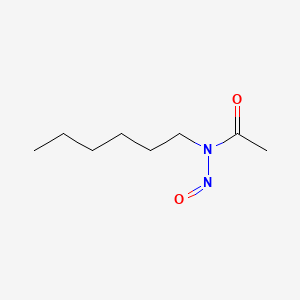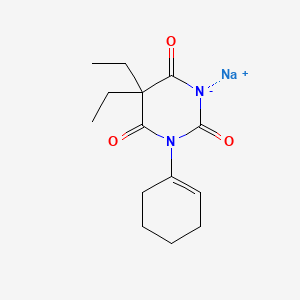
Sodium 1-(1-cyclohexen-1-yl)-5,5-diethylbarbiturate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1-(1-cyclohexen-1-yl)-5,5-diethylbarbiturate is a barbiturate derivative known for its sedative and hypnotic properties. Barbiturates are a class of drugs that act as central nervous system depressants and are used for various medical purposes, including anesthesia and the treatment of certain types of epilepsy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-(1-cyclohexen-1-yl)-5,5-diethylbarbiturate typically involves the reaction of 1-cyclohexen-1-yl with diethylbarbituric acid in the presence of a sodium base. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization and purification to ensure the final product meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 1-(1-cyclohexen-1-yl)-5,5-diethylbarbiturate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated barbiturates, while substitution reactions can produce a variety of derivatives with different pharmacological properties.
Applications De Recherche Scientifique
Sodium 1-(1-cyclohexen-1-yl)-5,5-diethylbarbiturate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Employed in studies of enzyme inhibition and protein binding.
Medicine: Investigated for its potential use in treating neurological disorders and as an anesthetic agent.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mécanisme D'action
The mechanism of action of Sodium 1-(1-cyclohexen-1-yl)-5,5-diethylbarbiturate involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to sedation and hypnosis. The molecular targets include the GABA-A receptor subunits, which modulate the flow of chloride ions into neurons, resulting in hyperpolarization and decreased neuronal excitability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative properties but a longer duration of action.
Thiopental: A barbiturate used primarily for induction of anesthesia with a rapid onset of action.
Secobarbital: Known for its use as a short-term treatment for insomnia.
Uniqueness
Sodium 1-(1-cyclohexen-1-yl)-5,5-diethylbarbiturate is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its cyclohexenyl group contributes to its unique binding affinity and efficacy at the GABA receptor, differentiating it from other barbiturates.
Propriétés
Numéro CAS |
94201-51-1 |
|---|---|
Formule moléculaire |
C14H19N2NaO3 |
Poids moléculaire |
286.30 g/mol |
Nom IUPAC |
sodium;1-(cyclohexen-1-yl)-5,5-diethylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C14H20N2O3.Na/c1-3-14(4-2)11(17)15-13(19)16(12(14)18)10-8-6-5-7-9-10;/h8H,3-7,9H2,1-2H3,(H,15,17,19);/q;+1/p-1 |
Clé InChI |
FLWNXIIDIFHPFK-UHFFFAOYSA-M |
SMILES canonique |
CCC1(C(=O)[N-]C(=O)N(C1=O)C2=CCCCC2)CC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] propanoate](/img/structure/B12677578.png)
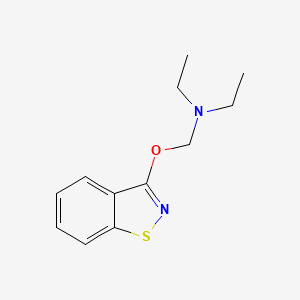
![4H-[1,2,4]Triazolo[3,4-c][1,4]benzoxazine-1-carboxamide](/img/structure/B12677594.png)
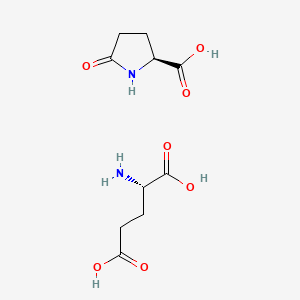
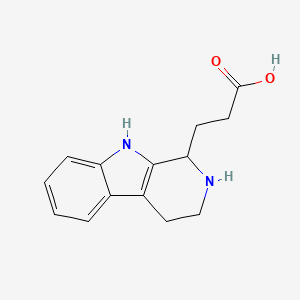
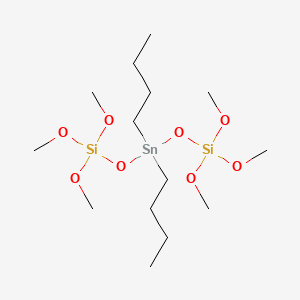
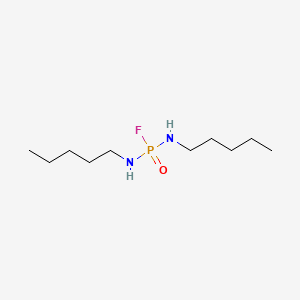
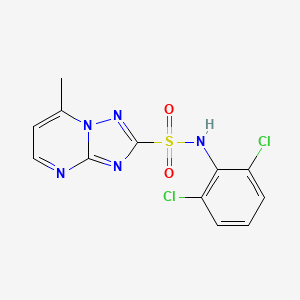
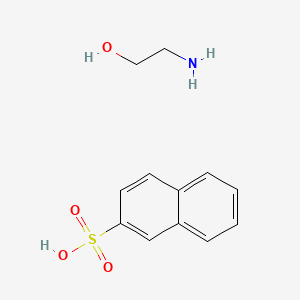
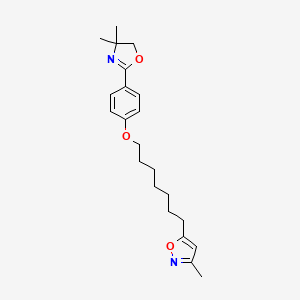
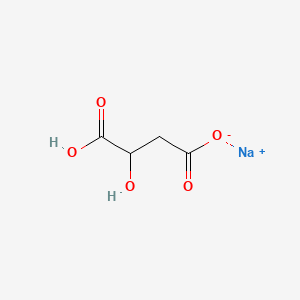
![6-Cyclohexyl-2,2,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B12677642.png)
